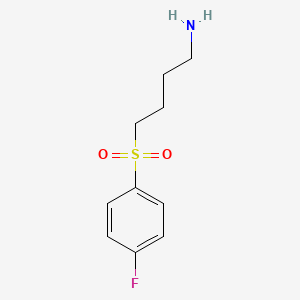

4-(4-Fluorobenzenesulfonyl)butylamine

Description

4-(4-Fluorobenzenesulfonyl)butylamine is an organosulfur compound featuring a butylamine backbone substituted with a 4-fluorobenzenesulfonyl group. The sulfonyl group confers electrophilic reactivity, while the fluorine atom enhances lipophilicity and metabolic stability. This compound is synthesized via nucleophilic substitution reactions, typically involving 4-fluorobenzenesulfonyl chloride and butylamine derivatives under controlled conditions . Its structural motif is relevant in medicinal chemistry, particularly in the design of antimicrobial agents and enzyme inhibitors, as sulfonamide derivatives are known for their biological activity .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEBBTLPWRFBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonyl)butylamine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)butylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Sulfides or thiols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)butylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Sulfonyl-Substituted Butylamine Derivatives

The biological and chemical properties of sulfonamide derivatives are highly dependent on the substituents on the benzenesulfonyl moiety. Key analogs include:

| Compound | Substituent on Benzenesulfonyl Group | Biological Activity (Antibacterial/Antifungal) | Reactivity with Nucleophiles |

|---|---|---|---|

| 4-(4-Fluorobenzenesulfonyl)butylamine | 4-Fluoro | Moderate to high (varies by microbial strain) | High (fast amide formation) |

| 4-(2-Bromobenzenesulfonyl)butylamine | 2-Bromo | Lower activity compared to 4-fluoro analog | Moderate (steric hindrance) |

| 4-(4-Methoxybenzenesulfonyl)butylamine | 4-Methoxy | Reduced activity (electron-donating group) | Low (slow reaction kinetics) |

| 4-(Naphthalene-1-sulfonyl)butylamine | Naphthyl | Enhanced activity against fungi | High (aromatic π-interactions) |

Key Findings :

- Electron-Withdrawing Groups (e.g., 4-Fluoro) : The fluorine atom increases electrophilicity of the sulfonyl group, enhancing reactivity with nucleophiles like butylamine. This aligns with studies showing rapid amide bond formation in similar systems . The 4-fluoro derivative also exhibits superior antimicrobial activity due to improved membrane penetration .

- Electron-Donating Groups (e.g., 4-Methoxy) : Methoxy groups reduce sulfonyl reactivity, leading to slower reaction kinetics and diminished biological efficacy .

- Bulkier Substituents (e.g., 2-Bromo, Naphthyl) : Steric effects in 2-bromo analogs lower antibacterial potency, while naphthyl groups may enhance antifungal activity through hydrophobic interactions .

Comparison with Non-Sulfonyl Butylamine Derivatives

Butylamine derivatives with distinct functional groups exhibit divergent properties:

4-[4-(3-Pyridyl)imidazol-1-yl]butylamine ()

- Structure : Features a pyridylimidazole group instead of a sulfonyl moiety.

- However, its synthesis requires multi-step reactions involving pyridine and imidazole intermediates, unlike the straightforward sulfonylation route for this compound .

- Applications : Likely serves as a precursor for kinase inhibitors, contrasting with the antimicrobial focus of sulfonamide derivatives.

Simple Butylamine ()

- Reactivity : Unmodified butylamine reacts rapidly with β-lactams (e.g., clavulanic acid derivatives) to form amides, with 60% conversion in 15 minutes . In contrast, this compound’s bulkier structure may slow nucleophilic attack but improve stability in biological environments.

Biological Activity

Overview

4-(4-Fluorobenzenesulfonyl)butylamine is an organic compound with the molecular formula CHFNOS and a molecular weight of 231.29 g/mol. It is synthesized from the reaction of 4-fluorobenzenesulfonyl chloride with butylamine, typically in the presence of a base like triethylamine. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and as a research tool in various biochemical studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues within the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atom enhances the compound's binding affinity and specificity for its targets.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its role in inhibiting various enzymes, potentially impacting metabolic pathways.

- Protein Interactions : It serves as a valuable tool in research for studying protein interactions and dynamics due to its ability to modulate enzyme activity .

Structure-Activity Relationship Studies

Research has explored the structure-activity relationships (SAR) of sulfonamide derivatives similar to this compound. For instance, studies on bis-sulfonamide SHIP1 activators have shown that modifications at specific positions can significantly alter biological activity, indicating that small structural changes can lead to enhanced enzyme inhibition .

Behavioral Studies

A study investigated the effects of sulfonamide derivatives on nicotine-induced behavioral sensitization in mice. The results indicated that compounds similar to this compound could attenuate nicotine-induced behaviors, suggesting potential applications in addiction treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Contains sulfonyl and butylamine groups | Enzyme inhibitor, potential therapeutic applications |

| 4-Fluorobenzylamine | Lacks sulfonyl group | Limited biological activity compared to butylamine derivative |

| Butylamine | Simple amine | Minimal interaction with target enzymes |

| 4-Fluorobenzenesulfonamide | Contains sulfonamide group | Known for carbonic anhydrase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.